
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside, also known as MGRG, is a naturally occurring glycoside found in various plants such as the roots of Panax ginseng, the leaves of Camellia sinensis, and the fruits of Citrus unshiu. MGRG has attracted significant attention in recent years due to its potential therapeutic properties.
科学研究应用
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been reported to exhibit anti-oxidant activity by scavenging free radicals and to protect against oxidative stress-induced damage. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is not fully understood, but it is believed to involve multiple pathways. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to induce apoptosis in cancer cells by activating the caspase cascade and to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes.
生化和生理效应
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been reported to exhibit anti-oxidant activity by scavenging free radicals and to protect against oxidative stress-induced damage. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable under normal laboratory conditions. However, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited. Additionally, the purity of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside can vary depending on the synthesis method used.
未来方向
There are several future directions for the study of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific signaling pathways and cellular targets. Additionally, further research is needed to optimize the synthesis method of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside and to improve its solubility and bioavailability. Finally, the potential side effects of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside need to be thoroughly investigated to ensure its safety for human use.
Conclusion
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is a naturally occurring glycoside with potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects, and its mechanism of action involves multiple pathways. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has several advantages for lab experiments, but its solubility and cost are limitations. Future research directions include investigating its therapeutic potential, mechanism of action, synthesis optimization, and safety profile.
合成方法
The synthesis of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to create Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Microbial synthesis, on the other hand, involves the use of microorganisms to produce Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside. The most commonly used method for synthesizing Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is chemical synthesis, which involves the reaction of methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside with β-galactopyranosyl bromide in the presence of a Lewis acid catalyst.
属性
CAS 编号 |
128962-64-1 |
|---|---|
产品名称 |
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside |
分子式 |
C13H24O10 |
分子量 |
340.32 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3/t4-,5+,6-,7-,8+,9-,10+,11+,12+,13+/m0/s1 |
InChI 键 |
ZUPSABSQBFCIOU-RGEWLTSSSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
同义词 |
Me-beta-RG methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



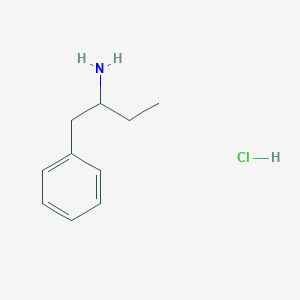
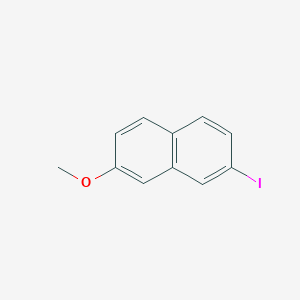

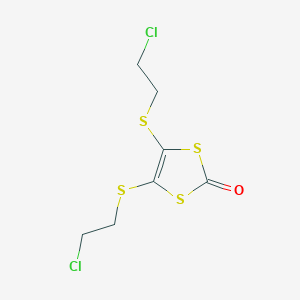
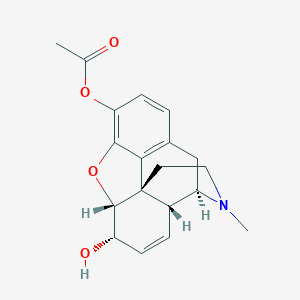
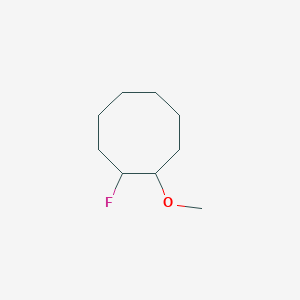
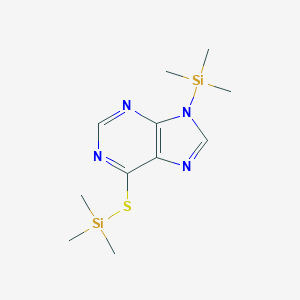

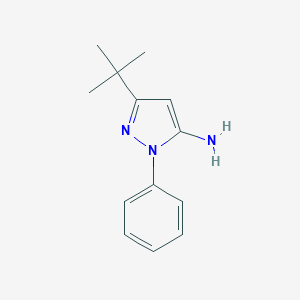



![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)
